Cas no 2387356-68-3 (tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate)

Tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate is a carbamate-protected amino alcohol derivative featuring a tert-butyloxycarbonyl (Boc) group and an isopropyl-substituted aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the Boc group serves as a protective moiety for amines. The presence of both hydroxyl and carbamate functionalities enhances its versatility in multi-step synthetic routes. Its stability under basic conditions and ease of deprotection under acidic conditions make it a practical choice for controlled amine functionalization. The isopropylphenyl moiety may contribute to improved solubility in organic solvents, facilitating purification and handling.
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate structure
2387356-68-3 structure
Product Name:tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
CAS No:2387356-68-3
MF:C16H25NO3
MW:279.374604940414
CID:6093930
PubChem ID:165700827
Update Time:2025-10-29

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2387356-68-3
    • EN300-7548413
    • tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
    • Inchi: 1S/C16H25NO3/c1-11(2)12-6-8-13(9-7-12)14(10-18)17-15(19)20-16(3,4)5/h6-9,11,14,18H,10H2,1-5H3,(H,17,19)
    • InChI Key: LRIIICHZTFVDMA-UHFFFAOYSA-N
    • SMILES: O(C(NC(CO)C1C=CC(=CC=1)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.18344366g/mol
  • Monoisotopic Mass: 279.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate

Research Brief on tert-Butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3)

The compound tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This carbamate derivative, characterized by its tert-butyl and isopropylphenyl moieties, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of protease inhibitors, receptor modulators, and other therapeutic agents, highlighting its versatility in medicinal chemistry.

One of the primary research focuses involving this compound has been its role in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate exhibit potent inhibitory activity against specific kinase isoforms implicated in cancer progression. The study employed structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic properties.

In addition to its applications in oncology, this compound has been investigated for its potential in central nervous system (CNS) drug development. Research published in ACS Chemical Neuroscience highlighted its use as a precursor in the synthesis of neuroprotective agents. The study reported that the hydroxy and carbamate functional groups of the compound facilitate interactions with neuronal receptors, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate has been utilized in asymmetric synthesis and chiral resolution processes. A recent publication in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of this compound, achieving high yields and enantiomeric excess. This advancement is particularly significant for the production of optically pure pharmaceuticals, where chirality plays a critical role in drug efficacy and safety.

Despite its promising applications, challenges remain in the large-scale production and formulation of this compound. Issues such as stability under physiological conditions and solubility in aqueous media have been identified as areas requiring further optimization. Ongoing research aims to address these limitations through structural modifications and the development of novel delivery systems, as discussed in a recent review in Advanced Drug Delivery Reviews.

In conclusion, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) represents a versatile and valuable building block in medicinal chemistry. Its applications span from oncology to CNS therapeutics, underpinned by recent advancements in synthetic methodologies and biological evaluations. Future research is expected to further elucidate its potential and overcome existing challenges, paving the way for its integration into clinical applications.

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